![molecular formula C18H14N2O3S B3005238 N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxybenzamide CAS No. 681157-47-1](/img/structure/B3005238.png)
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxybenzamide
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Overview
Description
“N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxybenzamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of “N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxybenzamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule respectively . The IR spectrum can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
Thiazoles, which are part of the structure of “N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxybenzamide”, have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antifungal, antitubercular, and antitumor activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxybenzamide” can be determined using various analytical techniques. For instance, the molecular weight of the compound can be determined using mass spectrometry .Scientific Research Applications
Antitumor and Anticancer Properties
The presence of the chromeno-thiazole scaffold in this compound suggests potential antitumor and anticancer activity. Chromeno[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidines, similar to our compound, have been investigated for their ability to inhibit bacterial and cancer cell proliferation by disrupting DNA replication processes . Further studies could explore its efficacy against specific cancer cell lines.
Antioxidant Activity
Compounds containing chromene derivatives often exhibit antioxidant properties. The methoxybenzamide moiety in our compound may contribute to its antioxidant effects. Investigating its radical-scavenging abilities and potential protective role against oxidative stress could be valuable .
Antimicrobial Applications
Thiazole-based compounds are known for their antimicrobial properties. Our compound could be evaluated against various bacterial and fungal strains. Its mechanism of action and potential synergy with existing antibiotics could be explored .
Neurological Disorders
Chromenes have attracted attention in the treatment of neurological diseases such as Parkinson’s disease, Alzheimer’s disease, and Down’s syndrome. Investigating the neuroprotective effects of our compound may reveal novel therapeutic avenues .
Antiglycation Agents
Thiadiazoles have been studied as antiglycation agents. Our compound’s structure suggests it might inhibit glycation processes, which are implicated in diabetes-related complications. Further research could validate this potential application .
Analgesic Properties
Given the diverse biological activities associated with chromenes, exploring the analgesic effects of our compound could be worthwhile. Animal models and pain-related assays could provide insights into its pain-relieving potential .
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to disrupt the dna replication process and inhibit bacterial and cancer cell proliferation . They may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the chemical environment .
properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-22-12-6-4-5-11(9-12)17(21)20-18-19-16-13-7-2-3-8-14(13)23-10-15(16)24-18/h2-9H,10H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMWTJCMLXZFET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxybenzamide |
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